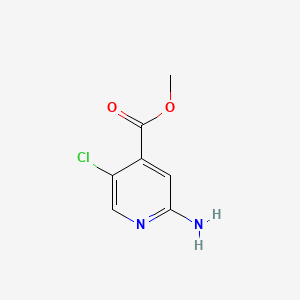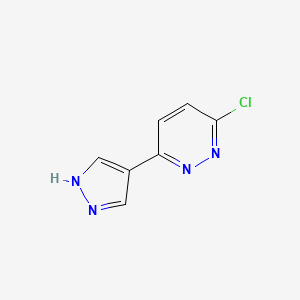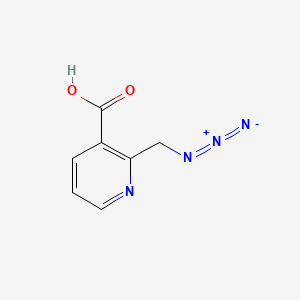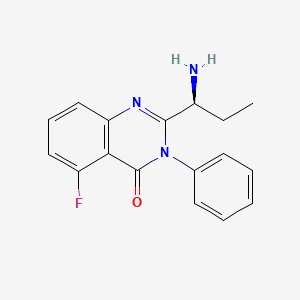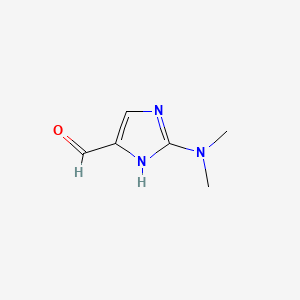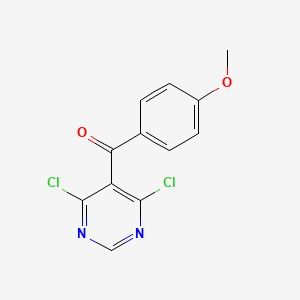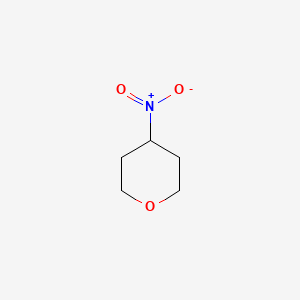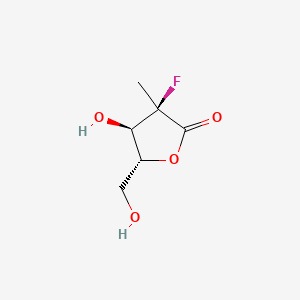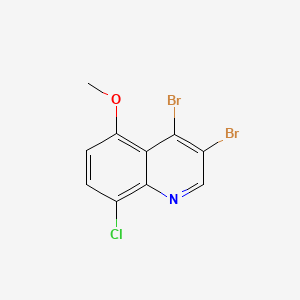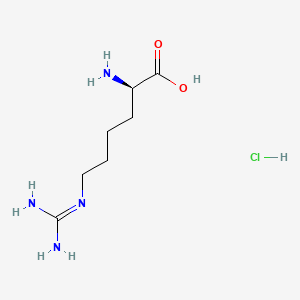
(3-Fluoroisoquinolin-6-yl)boronic acid
Descripción general
Descripción
“(3-Fluoroisoquinolin-6-yl)boronic acid” is a type of organoboron compound . It is used in chemistry as a reagent . The CAS number for this compound is 1105710-34-6 .
Synthesis Analysis
The synthesis of “(3-Fluoroisoquinolin-6-yl)boronic acid” involves a reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in THF at -78°C . This is followed by the addition of butyllithium . The reaction yields the title compound with a yield of 78% .Molecular Structure Analysis
The molecular formula of “(3-Fluoroisoquinolin-6-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoroisoquinolin-6-yl)boronic acid”, are known to interact with diols and strong Lewis bases . They are used in various sensing applications .Aplicaciones Científicas De Investigación
- Applications :
Fluorescent Sensing
Boronic acids exhibit remarkable fluorescence changes upon binding to diols. This property has led to the development of fluorescent sensors. Here’s what you need to know:
Mecanismo De Acción
Target of Action
The primary target of (3-Fluoroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Fluoroisoquinolin-6-yl)boronic acid is the SM coupling reaction pathway . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of (3-Fluoroisoquinolin-6-yl)boronic acid is influenced by environmental factors. The compound’s success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoroisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoroisoquinolin-6-yl)boronic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



